6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one
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Overview
Description
6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one is a compound belonging to the flavonoid family. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound, in particular, is characterized by its benzopyran structure, which is a common feature in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Hydroxylation: Introduction of the hydroxyl group at the 6th position.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to a single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 6-oxo-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one.
Reduction: Formation of this compound with a saturated side chain.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals.
Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX).
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits both antioxidant and anti-inflammatory effects.
Uniqueness
6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one is unique due to its specific structural features, such as the prop-2-en-1-yl group, which may confer distinct biological activities compared to other flavonoids .
Properties
CAS No. |
66301-01-7 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
6-hydroxy-7-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C12H10O4/c1-2-5-15-11-7-10-8(6-9(11)13)3-4-12(14)16-10/h2-4,6-7,13H,1,5H2 |
InChI Key |
GPFXZYJEMILRAU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C2C=CC(=O)OC2=C1)O |
Origin of Product |
United States |
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